molecular formula C24H16N4OS2 B7519986 3-(1,3-Diphenylthieno[2,3-c]pyrazol-5-yl)-2-(4-methyl-1,3-thiazol-2-yl)-3-oxopropanenitrile

3-(1,3-Diphenylthieno[2,3-c]pyrazol-5-yl)-2-(4-methyl-1,3-thiazol-2-yl)-3-oxopropanenitrile

Cat. No.: B7519986
M. Wt: 440.5 g/mol
InChI Key: WTFOKPQYOXMPDB-UHFFFAOYSA-N
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Description

3-(1,3-Diphenylthieno[2,3-c]pyrazol-5-yl)-2-(4-methyl-1,3-thiazol-2-yl)-3-oxopropanenitrile is a complex organic compound characterized by its intricate molecular structure. This compound features a thieno[2,3-c]pyrazol ring system substituted with phenyl groups and a thiazolyl moiety, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Diphenylthieno[2,3-c]pyrazol-5-yl)-2-(4-methyl-1,3-thiazol-2-yl)-3-oxopropanenitrile typically involves multi-step organic reactions. One common approach is the condensation of appropriate precursors, such as phenylhydrazine and thiazolyl derivatives, under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The thieno[2,3-c]pyrazol and thiazolyl rings can be oxidized under specific conditions.

  • Reduction: : Reduction reactions can be performed to modify the compound's functional groups.

  • Substitution: : Substitution reactions can introduce different substituents onto the molecular framework.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include oxidized or reduced derivatives of the original compound, as well as substituted analogs.

Scientific Research Applications

Chemistry and Biology

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis. In biology, it may serve as a probe or inhibitor in biochemical studies, helping researchers understand various biological processes.

Medicine

The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its structural features may make it suitable for targeting specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, this compound could be utilized in the development of new materials or as a component in chemical formulations. Its properties may be advantageous in creating specialized products.

Mechanism of Action

The mechanism by which 3-(1,3-Diphenylthieno[2,3-c]pyrazol-5-yl)-2-(4-methyl-1,3-thiazol-2-yl)-3-oxopropanenitrile exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-Diphenylthieno[2,3-c]pyrazol-5-yl)-2-(4-methyl-1,3-thiazol-2-yl)-3-oxopropanenitrile

  • This compound

  • This compound

Uniqueness

This compound stands out due to its specific structural features, which may confer unique chemical and biological properties compared to similar compounds

Properties

IUPAC Name

3-(1,3-diphenylthieno[2,3-c]pyrazol-5-yl)-2-(4-methyl-1,3-thiazol-2-yl)-3-oxopropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N4OS2/c1-15-14-30-23(26-15)19(13-25)22(29)20-12-18-21(16-8-4-2-5-9-16)27-28(24(18)31-20)17-10-6-3-7-11-17/h2-12,14,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTFOKPQYOXMPDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C(C#N)C(=O)C2=CC3=C(S2)N(N=C3C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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